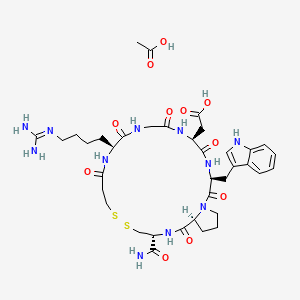

Eptifibatide (acétate)

Vue d'ensemble

Description

Eptifibatide is a synthetic cyclic heptapeptide and a potent inhibitor of platelet aggregation. It functions by blocking the glycoprotein (GP) IIb/IIIa receptor, which is the final common pathway for platelet aggregation, thus preventing thrombus formation. This peptide is derived from a protein found in the venom of the southeastern pygmy rattlesnake. Eptifibatide is administered intravenously and is used primarily in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI) .

Synthesis Analysis

The synthesis of eptifibatide involves the creation of a cyclic peptide structure, which is crucial for its biological activity. The specific details of the synthesis process are not provided in the papers, but it is known that eptifibatide is a synthetic peptide, indicating that it is manufactured through chemical synthesis methods, likely involving solid-phase peptide synthesis techniques .

Molecular Structure Analysis

Eptifibatide's molecular structure is characterized by its cyclic nature and the presence of several amino acids that contribute to its high specificity and affinity for the GP IIb/IIIa receptor. The molecular formula of eptifibatide is C35H49N11O9S2, and it has a molecular weight of approximately 831.96 g/mol. The structure includes disulfide bridges that are essential for maintaining its conformation and biological activity .

Chemical Reactions Analysis

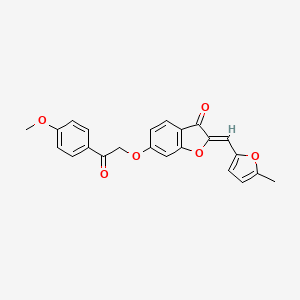

Eptifibatide interacts with the GP IIb/IIIa receptor on platelets to prevent fibrinogen binding, which is necessary for platelet aggregation. This interaction is reversible, allowing for controlled inhibition of platelet function. Additionally, an impurity related to eptifibatide has been identified during drug formulation stability assays, which is formed from Asp-clipped eptifibatide by the reaction of the amino group of tryptophan with formaldehyde followed by electrophilic attack on the nitrogen of indole .

Physical and Chemical Properties Analysis

The physical and chemical properties of eptifibatide include its solubility, stability, and chromatographic characteristics. Eptifibatide is soluble in water and is typically formulated as an acetate salt for stability and ease of administration. The stability of eptifibatide in pharmaceutical formulations has been assessed using high-performance liquid chromatography (HPLC) methods, which have been developed and validated to ensure the drug's potency and purity over time. These methods are crucial for the quality control of eptifibatide in both bulk drug substances and pharmaceutical dosage forms .

Case Studies and Clinical Trials

Several clinical trials have demonstrated the efficacy of eptifibatide in reducing the incidence of death or myocardial infarction (MI) in patients with non-ST-segment elevation (NSTE) ACS and those undergoing PCI. The ESPRIT trial showed significant reductions in death and ischemic complications with eptifibatide compared to placebo. Similarly, the PURSUIT trial indicated a significant reduction in the incidence of death or MI with eptifibatide treatment . Cost-effectiveness analyses, such as those conducted in Canada, have also supported the economic viability of eptifibatide as a treatment for ACS, considering both the cost of therapy and the health benefits associated with it .

Applications De Recherche Scientifique

Troubles cardiovasculaires

L'eptifibatide joue un rôle crucial dans le traitement des troubles cardiovasculaires, en particulier le syndrome coronarien aigu (SCA). Le SCA est caractérisé par des dommages à la paroi de l'artère coronaire, conduisant à la formation d'un thrombus intraluminal qui obstrue une ou plusieurs artères coronaires. L'eptifibatide est un heptapeptide synthétique dérivé du venin de serpent à sonnettes. En tant qu'inhibiteur de la glycoprotéine IIb/IIIa, il bloque les voies d'activation et d'agrégation plaquettaire, empêchant la formation de thrombus. Son application dans l'intervention coronarienne percutanée (ICP) et d'autres interventions cardiaques est bien établie .

Accident vasculaire cérébral ischémique

Des recherches récentes suggèrent que l'eptifibatide pourrait avoir des applications plus larges que la cardiologie. Il promet des résultats positifs dans la gestion des accidents vasculaires cérébraux ischémiques. En inhibant l'agrégation plaquettaire, il pourrait potentiellement réduire les événements thrombotiques chez les patients victimes d'un AVC. Cependant, des études supplémentaires sont nécessaires pour évaluer complètement son efficacité dans ce contexte .

Stenting carotidien

Le stenting carotidien, une procédure visant à prévenir les AVC chez les patients atteints de sténose de l'artère carotide, bénéficie de l'eptifibatide. Ses effets antiplaquettaires contribuent à réduire le risque de complications thromboemboliques pendant et après la pose d'un stent carotidien .

Stenting d'anévrysme intracrânien

L'utilisation de l'eptifibatide s'étend au stenting d'anévrysme intracrânien. En empêchant l'agrégation plaquettaire, il peut améliorer la sécurité et l'efficacité de cette procédure délicate. Cependant, des recherches supplémentaires sont nécessaires pour établir les dosages optimaux et les profils de sécurité .

Choc septique

Des données émergentes suggèrent que l'eptifibatide pourrait jouer un rôle dans la gestion du choc septique. En modulant la fonction plaquettaire, il pourrait atténuer l'état d'hypercoagulabilité associé aux infections graves. Des essais cliniques sont en cours pour explorer cette application potentielle .

Autres indications potentielles

Au-delà des domaines mentionnés, les chercheurs étudient les effets de l'eptifibatide dans divers contextes, notamment la cicatrisation des plaies, le cancer et les maladies vasculaires. Cependant, ces domaines nécessitent une exploration et une validation supplémentaires .

Mécanisme D'action

Target of Action

Eptifibatide is a peptide-based antagonist that primarily targets the glycoprotein IIb/IIIa on platelets . This glycoprotein is a receptor that plays a crucial role in platelet aggregation, a process central to the formation of blood clots .

Mode of Action

Eptifibatide functions by reversibly binding to the glycoprotein IIb/IIIa receptor on human platelets . This binding prevents the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands to the receptor . The inhibition of these ligands from binding to the receptor subsequently prevents platelet aggregation . This action occurs in a dose- and concentration-dependent manner .

Biochemical Pathways

Eptifibatide’s action affects the biochemical pathway of platelet activation and aggregation . By blocking the glycoprotein IIb/IIIa receptor, it inhibits the final common pathway for platelet aggregation . This blockade prevents the cross-linking of platelets, which is necessary for the formation of blood clots .

Pharmacokinetics

The pharmacokinetics of Eptifibatide involves its administration through an intravenous bolus and subsequent infusion . The drug exhibits profound and prolonged inhibition of platelet aggregation during therapy, with a brief, partial recovery observed approximately 4 hours after the bolus . Plasma Eptifibatide levels correlate significantly with receptor occupancy .

Result of Action

The primary result of Eptifibatide’s action is the inhibition of platelet aggregation , which reduces the risk of thrombosis . This is particularly beneficial in the medical management of conditions such as myocardial infarction and acute coronary syndrome .

Action Environment

The action of Eptifibatide can be influenced by various environmental factors. For instance, the drug is usually applied together with other medications such as aspirin or clopidogrel and heparin . Additionally, supportive treatments including nitrates, beta-blockers, opioid analgesics, and/or benzodiazepines may also be employed as indicated . These factors can influence the drug’s action, efficacy, and stability.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Eptifibatide (Acetate) plays a significant role in biochemical reactions, particularly in platelet aggregation. It binds to the platelet receptor glycoprotein IIb/IIIa, inhibiting platelet aggregation . This interaction is reversible and concentration-dependent .

Cellular Effects

Eptifibatide (Acetate) has profound effects on various types of cells, especially platelets. By binding to the glycoprotein IIb/IIIa receptor on platelets, it prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby inhibiting platelet aggregation . This influences cell function by preventing thrombus formation.

Molecular Mechanism

The molecular mechanism of Eptifibatide (Acetate) involves its binding to the glycoprotein IIb/IIIa receptor on human platelets. This binding is reversible, preventing the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands to the receptor. As a result, platelet aggregation is inhibited .

Temporal Effects in Laboratory Settings

The effects of Eptifibatide (Acetate) over time in laboratory settings are primarily observed in its ability to inhibit platelet aggregation in a dose- and concentration-dependent manner

Metabolic Pathways

Eptifibatide (Acetate) is involved in the platelet aggregation pathway. It interacts with the glycoprotein IIb/IIIa receptor, a key player in the platelet aggregation process

Transport and Distribution

The transport and distribution of Eptifibatide (Acetate) within cells and tissues are closely related to its function. It binds to the glycoprotein IIb/IIIa receptor on platelets, thereby influencing its localization and accumulation

Subcellular Localization

The subcellular localization of Eptifibatide (Acetate) is primarily at the platelet receptor glycoprotein IIb/IIIa on the surface of platelets

Propriétés

IUPAC Name |

acetic acid;2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22-,23-,24-,25-,26-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKBRYJYRIUYEI-QMYFOHRPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H53N11O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

892.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188627-80-7 | |

| Record name | Eptifibatide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Eptifibatide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2500694.png)

![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide dihydrochloride](/img/structure/B2500695.png)

![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500703.png)

![Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2500712.png)